molecular formula C7Cl2F6O B14039371 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene

Cat. No.: B14039371
M. Wt: 284.97 g/mol
InChI Key: OCGYVOVPJKZXID-UHFFFAOYSA-N
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Description

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C7HCl2F5O This compound is characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted aromatic compounds, while oxidation and reduction can lead to the formation of different functionalized derivatives.

Scientific Research Applications

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trichloro-2,4,6-trifluorobenzene: Similar in structure but lacks the trifluoromethoxy group.

    4-Chlorobenzotrifluoride: Contains a trifluoromethyl group instead of trifluoromethoxy.

Uniqueness

1,3-Dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene is unique due to the presence of both chlorine and fluorine atoms along with a trifluoromethoxy group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7Cl2F6O

Molecular Weight

284.97 g/mol

IUPAC Name

1,3-dichloro-2,4,5-trifluoro-6-(trifluoromethoxy)benzene

InChI

InChI=1S/C7Cl2F6O/c8-1-3(10)2(9)6(5(12)4(1)11)16-7(13,14)15

InChI Key

OCGYVOVPJKZXID-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)OC(F)(F)F

Origin of Product

United States

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